molecular formula C10H16O3 B2619334 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane CAS No. 96184-80-4

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane

Cat. No. B2619334
CAS RN: 96184-80-4
M. Wt: 184.235
InChI Key: YTYSCBUQUHCGOL-UHFFFAOYSA-N
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Patent
US04709030

Procedure details

A mixture of 28.2 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 770 ml of glacial acetic acid and 385 ml of water was heated to reflux for 1 hour in a round flask while gassing with nitrogen. Thereafter, the yellowish clear solution was cooled to room temperature, diluted with 800 ml of water and extracted three times with 700 ml of methylene chloride each time. The organic phases were washed twice with 500 ml of 10% (wt./vol.) sodium carbonate solution each time, dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the brownish liquid obtained (18.5 g) on silica gel with methylene chloride as the eluent finally gave 16.7 g of 4-formylcyclohexanone as a brownish liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
reactant
Reaction Step One
Name
Quantity
385 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CO[C:3]2([CH2:8][CH2:7][C:6](=[CH:9][O:10]C)[CH2:5][CH2:4]2)[O:2]1.C(O)(=O)C>O>[CH:9]([CH:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH2:5]1)=[O:10]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C1OC2(CCC(CC2)=COC)OC1
Name
Quantity
770 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
385 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour in a round flask
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 700 ml of methylene chloride each time
WASH
Type
WASH
Details
The organic phases were washed twice with 500 ml of 10% (wt./vol.) sodium carbonate solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic separation of the brownish liquid

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.